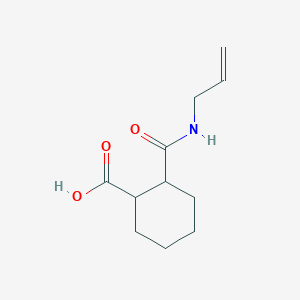

2-(Allylcarbamoyl)cyclohexanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid often involves complex organic reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar core structure, is achieved through reactions characterized by specific reagents and conditions, demonstrating the nuanced approach needed to create such compounds (Özer et al., 2009). Similarly, the formation of N-allyl-carbamates via ring-opening reactions of 1-ethoxycarbonylaziridines in cyclohexane indicates the intricate mechanisms involved in synthesizing carbamoyl derivatives (Takeuchi & Koyama, 1981).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, reveals the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding. This insight into the molecular conformation provides clues to the structural aspects of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid and its derivatives (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid can be complex. For example, the Lewis acid-catalyzed three-component condensation reactions leading to the synthesis of N-homoallylcarbamates from aldehydes, N-silylcarbamates, and allylsilane highlight the multifaceted chemical reactions these compounds can undergo (Niimi et al., 2000).

科学的研究の応用

Synthesis and Chemical Reactions

- The formation of N-(2-acetoxylalkyl)carbamates through the acetolysis of 1-ethoxycarbonylaziridines in cyclohexane follows an A-2 mechanism. This indicates a potential application in the synthesis of carbamate compounds, which can be derived from 2-(allylcarbamoyl)cyclohexanecarboxylic acid (Takeuchi & Koyama, 1981).

Biological and Environmental Interactions

- Acinetobacter anitratum, a bacterium isolated from garden soil, shows the capability of metabolizing cyclohexanecarboxylic acid. This suggests a role for similar compounds in bioremediation or biological processes (Rho & Evans, 1975).

Material Science and Coordination Chemistry

- Cyclohexanecarboxylic acids, including variants like 2-(allylcarbamoyl)cyclohexanecarboxylic acid, are studied for their coordination chemistry and potential applications in material science, particularly as magnetic materials (Lin & Tong, 2011).

Applications in Polymer Engineering

- The compound can potentially be involved in polymerization processes, as seen in the study of 2-allyl-1-methylenecyclohexane, indicating its relevance in the development of new polymeric materials (Butler & Miles, 1966).

Environmental Safety and Exposure

- Studies on cyclohexane dicarboxylic acid derivatives like DINCH, which are structurally related, provide insights into environmental exposure and safety aspects of such compounds (Silva et al., 2013).

特性

IUPAC Name |

2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRAUCUDDYGPJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325679 |

Source

|

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

CAS RN |

717892-81-4 |

Source

|

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)